Ethyl 3,5-dibromopyridine-2-acetate
Overview
Description
Ethyl 3,5-dibromopyridine-2-acetate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of two bromine atoms at the 3rd and 5th positions of the pyridine ring, an ethyl ester group at the 2nd position, and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,5-dibromopyridine-2-acetate typically involves the bromination of pyridine derivatives followed by esterification. One common method includes the bromination of 3,5-dibromopyridine with bromine in the presence of a catalyst such as iron or aluminum bromide. The resulting 3,5-dibromopyridine is then reacted with ethyl bromoacetate in the presence of a base like potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,5-dibromopyridine-2-acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form 3,5-dibromopyridine-2-ethanol.
Oxidation: Oxidation reactions can convert the acetate group to a carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide or tetrahydrofuran.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives.
Reduction: 3,5-dibromopyridine-2-ethanol.
Oxidation: 3,5-dibromopyridine-2-carboxylic acid.
Scientific Research Applications
Ethyl 3,5-dibromopyridine-2-acetate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Material Science: The compound is used in the synthesis of polymers and other materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 3,5-dibromopyridine-2-acetate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The bromine atoms and ester group can participate in various biochemical interactions, influencing the compound’s pharmacokinetics and pharmacodynamics.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3,5-dichloropyridine-2-acetate: Similar structure but with chlorine atoms instead of bromine.
Ethyl 3,5-difluoropyridine-2-acetate: Similar structure but with fluorine atoms instead of bromine.
Ethyl 3,5-diiodopyridine-2-acetate: Similar structure but with iodine atoms instead of bromine.
Uniqueness
Ethyl 3,5-dibromopyridine-2-acetate is unique due to the presence of bromine atoms, which confer specific reactivity and properties. Bromine atoms are larger and more polarizable than chlorine or fluorine, affecting the compound’s chemical behavior and interactions.
Biological Activity
Ethyl 3,5-dibromopyridine-2-acetate is a compound belonging to the pyridine family, characterized by the presence of two bromine atoms at the 3 and 5 positions of the pyridine ring and an ethyl acetate group at the 2 position. Its molecular formula is C₉H₈Br₂N₁O₂, and it is identified by its CAS number 625-92-3. This compound has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications.
- Molecular Formula : C₉H₈Br₂N₁O₂
- Molecular Weight : 292.97 g/mol
- Appearance : Pale yellow solid
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity against various bacterial strains. Research indicates that compounds with dibromopyridine structures often exhibit enhanced antibacterial properties due to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Table 1: Antimicrobial Activity Against Bacterial Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Properties
Studies have also explored the anticancer potential of this compound. In vitro assays have shown that this compound can induce apoptosis in cancer cell lines, suggesting that it may interfere with cellular signaling pathways responsible for cell survival.
Case Study: Apoptosis Induction in Cancer Cells
A study published in Organic & Biomolecular Chemistry investigated the effects of this compound on human breast cancer cells (MCF-7). The results indicated:
- Cell Viability Reduction : A dose-dependent decrease in cell viability was observed with IC50 values around 25 µM.
- Mechanism of Action : The compound was found to activate caspase pathways, leading to programmed cell death.
The biological activity of this compound can be attributed to its structural features:
- Electrophilic Nature : The bromine atoms can participate in electrophilic aromatic substitution reactions, allowing interactions with nucleophilic sites in biological molecules.
- Ester Hydrolysis : The acetate group can undergo hydrolysis, releasing acetic acid and potentially modifying cellular environments.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other dibromopyridines but exhibits distinct biological activities due to its unique substitution pattern.
Table 2: Comparison with Similar Compounds
Compound Name | Structure Highlights | Unique Features |
---|---|---|
Ethyl 2-bromopyridine-3-carboxylate | Bromination at position 2 | Exhibits different reactivity patterns |
Ethyl 4-bromopyridine-2-acetate | Bromination at position 4 | Different biological activity profile |
Ethyl 3-bromo-5-methylpyridine | Methyl group at position 5 | Variation in solubility and stability |
Applications
Beyond its antimicrobial and anticancer properties, this compound is being explored for applications in:
- Pharmaceuticals : As a precursor for developing new therapeutic agents.
- Agrochemicals : Due to its potential as a pesticide or herbicide.
Properties
IUPAC Name |
ethyl 2-(3,5-dibromopyridin-2-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br2NO2/c1-2-14-9(13)4-8-7(11)3-6(10)5-12-8/h3,5H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OICFZKIPQNFBOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=N1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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